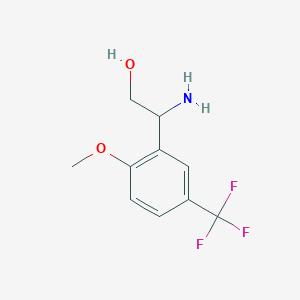

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Description

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho-position and a trifluoromethyl (CF₃) group at the para-position.

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3 |

InChI Key |

XBBTVXKCYIGBGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Physicochemical Properties

Key Compounds:

(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Structure: Features a methoxy group at position 2 and CF₃ at position 5 on the phenyl ring, similar to the target compound. However, SB-2 includes an imine (-C=N-) linkage instead of an amino alcohol moiety. Synthesis: Synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde and 2-trifluoromethyl aniline, yielding 67% (solid-phase) and 51% (solution-phase) . Relevance: Highlights the role of CF₃ in stabilizing the aromatic system and enhancing lipophilicity.

2-{[2-Methoxy-5-(Trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Structure: Shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a nitro group and intramolecular hydrogen bonding (O-H···N,O). Crystal Properties: Exhibits a dihedral angle of 6.2° between phenyl rings and rotational disorder in the CF₃ group . Comparison: Demonstrates how substituents like nitro groups affect molecular packing and hydrogen-bonding networks.

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol Structure: Contains two CF₃ groups at positions 3 and 4. Synthesis: Produced via dynamic kinetic resolution, emphasizing the impact of multiple EWGs on stereochemical outcomes . Key Difference: The bis-CF₃ substitution likely increases metabolic stability but reduces solubility compared to the mono-CF₃ target compound.

Table 1: Substituent Effects on Key Properties

Key Compounds:

2-Amino-1-[2,5-difluorophenyl]ethanol Structure: Fluorine atoms at positions 2 and 5 on the phenyl ring. Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact . Comparison: Fluorine’s electronegativity may enhance blood-brain barrier penetration compared to CF₃.

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Structure: Chloro and fluoro substituents at positions 3 and 5. Chirality: (S)-configuration highlights the importance of stereochemistry in biological activity . Relevance: Chloro groups increase molecular weight and may influence receptor binding kinetics.

Table 2: Amino Alcohol Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.